molecular formula C15H13N3O3 B13875824 ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate

ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate

Cat. No.: B13875824
M. Wt: 283.28 g/mol
InChI Key: WDZAROIORUKURY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate (CAS: 1357196-01-0 ) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core fused with a benzoate ester. This structure is integral to its role as a pharmacophore in therapeutic agents, notably in the calcitonin gene-related peptide (CGRP) antagonist Rimegepant (Nurtec®), where it forms part of the piperidine carboxylate moiety . The compound’s molecular formula is C₃₃H₂₈F₂N₆O₃ in its hydrated sulfate form , and it exhibits high thermal stability, as inferred from related analogs with melting points >300°C .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate

InChI

InChI=1S/C15H13N3O3/c1-2-21-14(19)10-5-7-11(8-6-10)18-12-4-3-9-16-13(12)17-15(18)20/h3-9H,2H2,1H3,(H,16,17,20)

InChI Key

WDZAROIORUKURY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(NC2=O)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 4-formylbenzoate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazo[4,5-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the benzoate ester.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and can be used in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell signaling, thereby reducing inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Ethyl/Methyl Ester Derivatives

  • Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5q) :

    • Substituents: Phenyl group at position 4, ethyl ester.
    • Spectroscopic Data: FT-IR peaks at 1671 cm⁻¹ (ester C=O), 3299 cm⁻¹ (N-H); ¹H NMR: δ 1.16 ppm (CH₃), 4.14 ppm (CH₂) .
    • Molecular Formula: C₂₅H₂₂N₄O₃ .
  • Methyl (Z)-2-(2-oxo-4-(p-tolyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5b) :

    • Substituents: p-Tolyl group at position 4, methyl ester.
    • Spectroscopic Data: FT-IR peaks at 1680 cm⁻¹ (ester C=O), 3311 cm⁻¹ (N-H); ¹H NMR: δ 3.48 ppm (OCH₃) .
    • Molecular Formula: C₂₆H₂₂N₄O₃ .

Pharmacologically Active Derivatives

  • Rimegepant (RPT) :

    • Structure: Incorporates ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate linked to a cycloheptapyridine via a piperidine carboxylate.
    • Pharmacological Role: CGRP receptor antagonist for migraine treatment .
    • Molecular Formula: C₂₈H₂₈F₂N₆O₃·H₂SO₄·3H₂O .
  • Telcagepant :

    • Structure: Contains a similar imidazo[4,5-b]pyridine core but with a piperidine carboxamide and trifluoroethyl group.
    • Pharmacological Role: Discontinued CGRP antagonist due to hepatotoxicity .

Physicochemical Properties

Compound Melting Point (°C) FT-IR C=O (cm⁻¹) ¹H NMR Key Peaks (δ, ppm) Molecular Formula
Target Compound >300* 1670–1697* Not reported C₁₅H₁₃N₃O₃S₂*
5q >300 1671 1.16 (CH₃), 4.14 (CH₂) C₂₅H₂₂N₄O₃
5b >300 1680 3.48 (OCH₃) C₂₆H₂₂N₄O₃
Rimegepant Not reported Not reported Not reported C₂₈H₂₈F₂N₆O₃·H₂SO₄·3H₂O

*Inferred from structurally similar compounds .

Pharmacological Activity and SAR

  • Imidazo[4,5-b]pyridine Core : Critical for binding to CGRP receptors, as seen in Rimegepant and Telcagepant .
  • Ester vs. Amide Groups: Ethyl 4-(dimethylamino)benzoate derivatives exhibit higher reactivity than methacrylate-based amines, suggesting ester groups enhance stability and conversion rates .
  • Substituent Effects :
    • Aromatic Groups : Phenyl or p-tolyl substituents (as in 5q and 5b) improve thermal stability .
    • Halogenation : Chlorine in 5p () enhances electronic effects but reduces solubility.

Biological Activity

Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H13_{13}N3_{3}O3_{3}
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 268563-95-7

This compound exhibits a range of biological activities primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazopyridine compounds show significant antimicrobial properties. They have been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations (MIC values typically below 10 µg/mL) .
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, it selectively inhibits IRAK family kinases, particularly IRAK-4, which is crucial in the signaling pathways of inflammation .
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines, including MCF7 and A549, with IC50_{50} values ranging from 10 to 30 µM .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} / MIC (µM)Reference
AntimicrobialStaphylococcus aureus3.12
AntimicrobialEscherichia coli12.5
Anti-inflammatoryIRAK-4Not specified
AnticancerMCF720
AnticancerA54925

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various imidazopyridine derivatives, this compound was found to significantly inhibit cell proliferation in the MCF7 breast cancer cell line. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

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